Product packaging for N-(2-aminophenyl)-N'-benzoylurea(Cat. No.:)

N-(2-aminophenyl)-N'-benzoylurea

Cat. No.: B282049
M. Wt: 255.27 g/mol
InChI Key: ILLWOUGNYIUHEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(2-aminophenyl)-N'-benzoylurea is a chemical compound of interest in scientific research, particularly within the field of agricultural chemistry. It belongs to the class of N-phenyl-N'-benzoylureas, which are widely studied for their insecticidal properties. Compounds in this class are known to function as chitin synthesis inhibitors, disrupting molting and larval development in a range of insect pests, and have also demonstrated ovicidal effects . This makes them valuable tools for studying novel pest control strategies and insect physiology. The structure of this compound, which incorporates a 2-aminophenyl moiety, may offer unique reactivity and coordination properties worthy of investigation in materials science or as a ligand in metal-organic complexes . Researchers can utilize this product in biochemical and entomological studies to further explore its mechanism of action and efficacy. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13N3O2 B282049 N-(2-aminophenyl)-N'-benzoylurea

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

N-[(2-aminophenyl)carbamoyl]benzamide

InChI

InChI=1S/C14H13N3O2/c15-11-8-4-5-9-12(11)16-14(19)17-13(18)10-6-2-1-3-7-10/h1-9H,15H2,(H2,16,17,18,19)

InChI Key

ILLWOUGNYIUHEJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=CC=C2N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=CC=C2N

solubility

6.1 [ug/mL]

Origin of Product

United States

Synthetic Methodologies for N 2 Aminophenyl N Benzoylurea and Analogues

Classical Approaches to Unsymmetrical Urea (B33335) Synthesis

Traditional methods for forming the urea linkage are foundational in organic synthesis and can be adapted for the preparation of N-(2-aminophenyl)-N'-benzoylurea.

The use of phosgene (B1210022) (COCl₂) and its safer, solid-state equivalents like bis(trichloromethyl)carbonate (triphosgene) and N,N'-Carbonyldiimidazole (CDI) is a cornerstone of urea synthesis. commonorganicchemistry.comrsc.orgresearchgate.net These reagents act as a carbonyl source, reacting sequentially with two different amines to form an unsymmetrical urea.

Phosgene itself is a highly toxic gas, making its handling challenging. sigmaaldrich.comgoogle.com Triphosgene is a crystalline solid that generates phosgene in situ, offering a safer alternative. commonorganicchemistry.comsigmaaldrich.comasianpubs.org The reaction typically involves the slow addition of the phosgene equivalent to a solution of one amine to form a carbamoyl (B1232498) chloride or a reactive isocyanate intermediate, which then reacts with a second amine. wikipedia.org To synthesize the target molecule, o-phenylenediamine (B120857) would require one amino group to be protected to prevent polymerization or the formation of cyclic ureas. The free amine could then be reacted with benzoyl isocyanate, generated from benzamide (B126), or the protected diamine could be reacted with a phosgene equivalent and then with aniline (B41778), followed by acylation and deprotection.

N,N'-Carbonyldiimidazole (CDI) is another mild and effective phosgene substitute. commonorganicchemistry.comorganic-chemistry.org It reacts with a primary amine to form an imidazolide (B1226674) intermediate, which readily undergoes nucleophilic attack by a second amine to yield the desired urea, releasing imidazole (B134444) as a byproduct. organic-chemistry.org The order of addition is critical to prevent the formation of symmetrical ureas. commonorganicchemistry.com

Table 1: Comparison of Phosgene and Common Phosgene Equivalents

Reagent Formula Physical State Key Features
Phosgene COCl₂ Gas Highly reactive and toxic; reactions can be fast and high-yielding but require special handling. sigmaaldrich.comgoogle.com
Bis(trichloromethyl)carbonate (Triphosgene) C₃Cl₆O₃ Solid Safer, easier-to-handle source of in situ phosgene. sigmaaldrich.comasianpubs.org
N,N'-Carbonyldiimidazole (CDI) C₇H₆N₄O Solid Mild reagent, avoids hazardous byproducts; useful for sensitive substrates. commonorganicchemistry.comorganic-chemistry.org

The most direct and widely used method for preparing unsymmetrical ureas is the reaction of an amine with an isocyanate. commonorganicchemistry.comwikipedia.orgmdpi.com This reaction is typically a high-yield nucleophilic addition that proceeds under mild conditions, often at room temperature and without the need for a catalyst. commonorganicchemistry.com For the target compound, two primary pathways exist:

Reaction of Benzoyl Isocyanate with o-Phenylenediamine: Benzoyl isocyanate, which can be prepared from benzamide, serves as the electrophile. Its reaction with o-phenylenediamine would provide the N-benzoyl urea core. However, the presence of two nucleophilic amino groups in o-phenylenediamine could lead to a mixture of products, including a doubly-acylated species.

Reaction of an Aryl Isocyanate with an Amino-Substituted Benzoylurea (B1208200) Precursor: A more controlled approach involves reacting an aryl isocyanate with a pre-formed amino-benzoylurea.

A related strategy involves the use of isothiocyanates, which react with amines to form thioureas. nih.govbohrium.com The thiourea (B124793) can then be converted to the corresponding urea, although this adds steps to the synthesis. The reaction of amines with isothiocyanates is a robust method for creating diverse thiourea structures. nih.govbohrium.com For example, the synthesis of benzoylthiourea (B1224501) derivatives has been achieved by reacting freshly prepared acid chloride with ammonium (B1175870) thiocyanate, followed by the addition of an amine. curresweb.com

Direct acylation of a pre-existing urea scaffold with a benzoyl group is another viable synthetic route. The reaction of urea or thiourea with benzoyl chloride can lead to the formation of N-benzoylurea or N-benzoylthiourea. curresweb.comuad.ac.id For instance, 4-chlorobenzoylthiourea has been synthesized by reacting 4-chlorobenzoyl chloride with thiourea in tetrahydrofuran. uad.ac.id This approach, applied to the target molecule, would likely involve reacting N-(2-aminophenyl)urea with benzoyl chloride. This requires the prior synthesis of the N-(2-aminophenyl)urea intermediate.

Alternatively, methods exist for the condensation of carboxylic acids with urea to form N-acylamides. google.com While typically used for preparing benzamides from benzoic acid and urea, this type of condensation could potentially be adapted. google.com Furthermore, a novel approach involves the synthesis of unsymmetrical ureas through the coupling of amides and amines mediated by a hypervalent iodine reagent like PhI(OAc)₂, which avoids the use of metal catalysts. mdpi.com

Targeted Synthesis of this compound Precursors and Intermediates

Due to the difunctional nature of o-phenylenediamine, targeted syntheses that employ protecting groups are often necessary for a clean and efficient preparation of this compound.

Protecting one of the amino groups of o-phenylenediamine is a key strategy to control selectivity. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its straightforward removal under acidic conditions. researchgate.net The synthesis would proceed as follows:

Monoprotection: o-Phenylenediamine is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under controlled conditions to yield N-Boc-o-phenylenediamine.

Urea Formation: The remaining free amino group of N-Boc-o-phenylenediamine is reacted with benzoyl isocyanate. Benzoyl isocyanate can be generated in situ from benzamide via a Hofmann rearrangement or by reacting benzoyl chloride with a cyanate (B1221674) salt.

Deprotection: The Boc group is removed by treatment with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the final product, this compound.

Other protecting groups, such as benzyloxycarbonyl (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc), are also commonly used in organic synthesis and offer different deprotection conditions, providing synthetic flexibility. google.comnih.gov

Table 2: Common Amine Protecting Groups for Selective Synthesis

Protecting Group Abbreviation Introduction Reagent Deprotection Conditions
tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate (Boc₂O) Strong acid (e.g., TFA, HCl). researchgate.net
Benzyloxycarbonyl Cbz Benzyl chloroformate Catalytic hydrogenation. thieme-connect.de
9-Fluorenylmethyloxycarbonyl Fmoc Fmoc-Cl, Fmoc-OSu Base (e.g., piperidine). google.com
p-Toluenesulfonyl Tosyl Tosyl chloride (TsCl) Strong reducing agents (e.g., Na/NH₃). thieme-connect.de

The formation of the urea bond is fundamentally a nucleophilic addition reaction. youtube.com In the context of synthesizing this compound, the key step involves the attack of a nucleophilic amine onto an electrophilic isocyanate. wikipedia.orgrsc.org

Specifically, in a protected synthesis, the free amino group of N-Boc-o-phenylenediamine acts as the nucleophile. researchgate.net It attacks the electrophilic carbonyl carbon of benzoyl isocyanate. The resulting intermediate is then protonated to form the stable urea linkage. This method is highly efficient and provides excellent control over the final structure. rsc.org

An alternative nucleophilic addition strategy involves the copper-catalyzed synthesis of unsymmetrical ureas from aryl isocyanides and O-benzoyl hydroxylamines. nih.gov This pathway proceeds through a cascade process involving isocyanide insertion into the N-O bond and a Mumm-type rearrangement. nih.gov While not a direct synthesis of the target compound, this methodology highlights novel nucleophilic strategies being developed for urea formation.

Table 3: Yields for Copper-Catalyzed Unsymmetrical Urea Synthesis nih.gov

Isocyanide (Aryl Group) O-Benzoyl Hydroxylamine (B1172632) (Benzoyl Group) Yield (%)
Phenyl Benzoyl 86
4-Methylphenyl Benzoyl 88
4-Methoxyphenyl Benzoyl 84
Phenyl 4-Chlorobenzoyl 81
Phenyl 4-Methylbenzoyl 83

Reaction conditions: isocyanide (0.2 mmol), O-benzoyl hydroxylamine (1.5 equiv), CuOAc (10 mol%), t-BuONa (2 equiv), THF (2 mL), 30 °C, 12 h, under N₂.

Mechanistic Investigations of Urea Bond Formation

Understanding the mechanism of urea bond formation is critical for optimizing reaction conditions and designing novel synthetic strategies. Both computational and experimental studies have provided valuable insights into this process.

Computational studies, often employing electronic structure calculation methods, have been instrumental in elucidating the reaction mechanisms of urea synthesis. For instance, in the reaction of amines with CO2, it has been proposed that an alkyl ammonium alkyl carbamate (B1207046) is formed as a key intermediate, which then undergoes intramolecular dehydration to yield the final urea product. psu.edu Theoretical calculations have also been used to investigate the role of catalysts and solvents in promoting the reaction by stabilizing transition states. In some cases, it has been suggested that species like ammonia (B1221849) and water can interact with intermediates to form active species that catalyze the reaction. psu.edu

A proposed mechanism for the formation of ureas from silylamines and CO2, supported by both experimental and computational data, suggests the involvement of a pre-catalyst that facilitates the conversion. researchgate.net

The choice of solvent can significantly impact the rate and efficiency of urea formation reactions. Studies on copper-catalyzed urea hydrolysis have shown that the solvent can regulate the equilibrium between monomeric and dimeric species of the catalyst, with the monomeric form being more active. mdpi.com In methanol/water mixtures, the displacement of a bridging chloride ion is slower than in acetonitrile/water mixtures, which affects the reaction kinetics. mdpi.com This has been attributed to the preferential solvation of the catalyst by the organic solvent. mdpi.com

The hydrogen-bonding capability of the solvent also plays a crucial role. In the hydrolysis of urea by copper complexes, solvents with poor hydrogen-bonding ability, such as DMSO and THF, lead to higher reaction rates due to a higher concentration of the active monomeric catalyst. mdpi.com Conversely, solvents like ethanol, which form strong hydrogen bonds, can stabilize the inactive dimeric form of the catalyst, slowing down the reaction. mdpi.com

SolventHydrogen Bonding CapabilityEffect on Urea Formation Rate (in Cu-catalyzed hydrolysis)Reference
DMSOPoorHigh mdpi.com
THFPoorHigh mdpi.com
EthanolStrongLow mdpi.com
Methanol/WaterModerateSlower than Acetonitrile/Water mdpi.com
Acetonitrile/WaterModerateFaster than Methanol/Water mdpi.com

Emerging Synthetic Protocols for Urea Derivatives

The development of green and sustainable synthetic methods is a major focus in modern organic chemistry. This has led to the exploration of catalyst-free and solvent-free reaction conditions for the synthesis of urea derivatives.

Catalyst-free methods for C-N bond formation offer significant advantages in terms of cost, toxicity, and environmental impact. frontiersin.org Several strategies have been developed to achieve this, often by utilizing the intrinsic reactivity of the starting materials under specific reaction conditions.

One approach involves the reaction of primary aliphatic amines with carbon dioxide in the absence of any catalyst or organic solvent. psu.edursc.org By carefully controlling reaction parameters such as temperature and pressure, satisfactory yields of urea derivatives can be obtained. psu.edursc.org The mechanism is believed to proceed through the formation of an alkyl ammonium alkyl carbamate intermediate followed by intramolecular dehydration. psu.edu

Another green approach is the use of water as a solvent. frontiersin.org For example, a one-pot, three-component reaction of barbituric acid, an aldehyde, and urea or thiourea in water has been developed for the synthesis of pyrimido[4,5-d]pyrimidines. frontiersin.org This method avoids the use of hazardous organic solvents and corrosive reagents, providing the product in high purity and yield. frontiersin.org Similarly, the synthesis of substituted 2-aminothiazoles has been achieved in water at ambient temperature without the need for a catalyst or co-solvent. frontiersin.org

The development of catalyst-free C-N bond formation reactions under biocompatible conditions is also a significant area of research. rsc.org For instance, the amination of allenic ketone compounds to produce β-keto enamines has been achieved in a highly regioselective and atom-economical manner. rsc.org This method tolerates a wide range of functional groups and has been successfully applied to the synthesis of structurally important molecules like amino sugars and peptides. rsc.org

Chemical Transformations and Reactivity of N 2 Aminophenyl N Benzoylurea

Cyclization Reactions Leading to Fused Heterocyclic Systems

The proximate arrangement of the amino group and the urea (B33335) functionality in N-(2-aminophenyl)-N'-benzoylurea facilitates intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems, most notably benzimidazoles.

The synthesis of benzimidazole (B57391) derivatives from ortho-phenylenediamine and its analogs is a well-established strategy in heterocyclic chemistry. researchgate.netnih.gov this compound, containing the key o-phenylenediamine (B120857) structural motif within its aminophenyl portion, can serve as a precursor to 2-aminobenzimidazole (B67599) derivatives. The cyclization is typically achieved through thermal or acid-catalyzed condensation. researchgate.nettuiasi.ro This transformation involves the intramolecular attack of one of the amino groups onto the carbonyl carbon of the urea, followed by the elimination of water and aniline (B41778) to form the stable benzimidazole ring system. The reaction can be promoted by dehydrating agents like polyphosphoric acid (PPA). tuiasi.ro

The general reaction is as follows:

This compound → 2-Benzamidobenzimidazole + H₂O

This cyclization is a key step in the synthesis of various biologically active benzimidazole-containing compounds. nih.gov The resulting 2-aminobenzimidazole core is a prevalent scaffold in medicinal chemistry. nih.gov

The intramolecular cyclization of this compound and related derivatives can proceed through different mechanistic pathways depending on the reaction conditions. Under neutral or basic conditions, the cyclization can be initiated by the nucleophilic attack of the aniline amino group on the urea carbonyl. This is often followed by a proton transfer and subsequent elimination of a molecule of water and aniline to yield the benzimidazole ring.

In some cases, palladium-catalyzed cyclization reactions of ureas have been developed for the synthesis of related heterocyclic structures like dihydroquinazolinones. nih.gov While not directly applied to this compound to form benzimidazoles, these methods highlight the potential for transition metal catalysis in promoting intramolecular cyclizations of urea derivatives. The mechanism of such reactions often involves oxidative addition of the metal to an aryl-halide bond (if present), followed by intramolecular coordination and reductive elimination.

Metal-free conditions using halogenated anhydrides have also been shown to promote intramolecular cyclization of related N-cyano sulfoximines, suggesting that activation of the urea moiety could be another pathway for cyclization. nih.gov

Derivatization Strategies on the Urea Backbone

The urea backbone of this compound offers opportunities for derivatization, which can significantly modulate the compound's physicochemical properties and biological activity. These strategies primarily focus on substitution at the urea nitrogen atoms and the introduction of various functional groups.

The hydrogen bonding capability of the urea moiety is a critical determinant of its interaction with biological targets. nih.gov The two N-H protons of the urea can act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. Substitution on the urea nitrogen atoms can alter this hydrogen bonding pattern. nih.gov

For instance, alkylation or arylation of one or both nitrogen atoms can reduce the number of hydrogen bond donors, which can influence the molecule's conformation and its binding affinity to receptors. nih.gov The introduction of bulky substituents can also induce steric hindrance, further affecting the molecule's three-dimensional structure and reactivity. nih.gov Conversely, the introduction of groups capable of forming additional hydrogen bonds can enhance binding interactions. nih.govresearchgate.net

Table 1: Impact of N-Substitution on Hydrogen Bonding Potential

Substitution PatternNumber of H-Bond DonorsPotential for Self-Assembly
Unsubstituted Urea4High
N-monosubstituted Urea3Moderate to High
N,N'-disubstituted Urea2Moderate
N,N,N'-trisubstituted Urea1Low
N,N,N',N'-tetrasubstituted Urea0Very Low

The electronic properties of the benzoyl and aminophenyl rings can be fine-tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). These substitutions can influence the reactivity of the entire molecule, including the propensity for cyclization and the nucleophilicity of the amino groups.

The introduction of EWGs, such as nitro or halogen groups, on the benzoyl ring can increase the electrophilicity of the urea carbonyl, potentially facilitating nucleophilic attack during cyclization. asianpubs.orgnih.gov Conversely, EDGs, such as methoxy (B1213986) or alkyl groups, can increase the electron density on the phenyl rings, which may affect intermolecular interactions and biological activity.

Table 2: Examples of Substituted this compound Derivatives

Substituent on Benzoyl RingSubstituent TypeExpected Effect on Carbonyl Electrophilicity
-NO₂Electron-WithdrawingIncrease
-ClElectron-WithdrawingIncrease
-FElectron-WithdrawingIncrease
-CH₃Electron-DonatingDecrease
-OCH₃Electron-DonatingDecrease

Reactions Involving the Aminophenyl Moiety

The aminophenyl moiety of this compound is a reactive site for various chemical transformations, allowing for the synthesis of a wide range of derivatives. The primary amino group can undergo reactions typical of anilines.

One common reaction is acylation, where the amino group reacts with acyl chlorides or anhydrides to form the corresponding amides. researchgate.net This transformation can be used to introduce a variety of functional groups, thereby modifying the molecule's properties. For example, reaction with an amino acid derivative would introduce a peptide-like linkage. google.com

Another important reaction is diazotization, where the primary amino group is converted to a diazonium salt upon treatment with nitrous acid. This diazonium intermediate can then be subjected to various nucleophilic substitution reactions, allowing for the introduction of a wide array of functionalities, including halogens, hydroxyl groups, and cyano groups.

Furthermore, the amino group can be derivatized using fluorogenic reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) for analytical purposes, such as in chromatography. nih.govresearchgate.net

Alkylation and Acylation of the Aromatic Amine Group (Relevance from Related Compounds)

The primary aromatic amine group (-NH2) on the phenyl ring is a key site for nucleophilic reactions such as alkylation and acylation.

Alkylation: The N-alkylation of primary aromatic amines can be achieved using various alkylating agents like alkyl halides. However, a common challenge is preventing over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine. To achieve selective mono-alkylation, specific strategies can be employed, such as using the hydrobromide salt of the amine in conjunction with an alkyl bromide. rsc.orgresearchgate.net This method relies on a competitive deprotonation/protonation equilibrium where the reactant primary amine is selectively deprotonated to react, while the newly formed secondary amine product remains protonated and thus unreactive. rsc.orgresearchgate.net In the context of related azido-aromatic compounds, N-alkylation of 2-azidobenzenesulfonamide (B1252160) with 5-bromopent-1-ene has been successfully demonstrated, whereas attempted N-alkylation of 2-azidobenzamide under similar conditions led to different cyclized products, highlighting how the adjacent functional groups influence the reaction's outcome. nih.gov

Acylation: The aromatic amine can be readily acylated. For instance, in the synthesis of related phenylurea derivatives with anticancer properties, an aminophenyl group is reacted with a haloacyl group, such as bromoacetyl chloride. nih.gov This reaction typically proceeds smoothly to form the corresponding N-acylated amide. This type of modification is a common strategy to introduce new functionalities and modulate the biological activity of the parent compound. nih.gov

Electrophilic Aromatic Substitution Considerations

The aminophenyl ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the primary amine group.

The -NH2 group is a powerful activating group and is ortho, para-directing. ucalgary.ca This means that incoming electrophiles will preferentially add to the positions ortho and para to the amine. In this specific molecule, the C4 and C6 positions (ortho and para to the amine, respectively) are the most likely sites for substitution.

However, the strong basicity of the aromatic amine presents a significant complication for EAS reactions that require acidic conditions, such as nitration (using H2SO4/HNO3), sulfonation (using H2SO4), and Friedel-Crafts reactions (using Lewis acids like AlCl3). ucalgary.ca Under these conditions, the amine group is protonated to form an anilinium ion (-NH3+). The anilinium group is strongly deactivating and a meta-director, which shuts down or alters the desired substitution pattern. To circumvent this, the amine is often "protected" by converting it into an amide (e.g., an acetanilide) prior to the substitution reaction. The amide is still an ortho, para-director but is less activating than a free amine, which can help prevent polysubstitution. ucalgary.ca The protecting group can be removed by hydrolysis after the reaction.

Reactions Involving the Benzoyl Moiety

The benzoyl group also offers a site for chemical modification, primarily through reactions on its associated phenyl ring. While the amide bond of the benzoyl group can be cleaved under certain conditions, such as using ethane-1,2-diamine and acetic acid in related N-benzoylthioureas, a more common strategy involves substitution on the phenyl ring. nih.gov

Modifications and Substitutions on the Benzoyl Phenyl Ring

Modifying the substitution pattern on the benzoyl phenyl ring is a key strategy in medicinal chemistry and agrochemistry to fine-tune the biological activity of benzoylurea (B1208200) compounds. dntb.gov.uaresearchgate.net Studies on related phenylurea derivatives as inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) provide significant insight into the effects of such substitutions. nih.gov

Research shows a strong preference for substitution at the para-position of the phenyl ring. nih.gov While ortho- and meta-substituted derivatives often lose biological activity, para-substituted compounds can show potent inhibitory effects. The nature of the substituent at the para-position is also critical. Both small alkyl groups and halogens (fluorine, chlorine, bromine) are well-tolerated. nih.gov Furthermore, introducing electron-withdrawing groups at the para-position, such as cyano (-CN) or nitro (-NO2), has been shown to be particularly beneficial for activity. nih.gov

The following table summarizes research findings on how different substituents on a phenyl ring in related phenylurea structures influence their inhibitory activity against IDO1, which serves as a model for potential modifications to the benzoyl ring of this compound. nih.gov

PositionSubstituentEffect on Biological Activity (IDO1 Inhibition)
ortho-CH3, -Cl, -CN, -OCH3Loss of activity
meta-CH3, -Cl, -CN, -OCH3Loss of activity
paraUnsubstitutedBaseline activity
para-CH3 (methyl)Active
para-C(CH3)3 (tert-butyl)Loss of activity (substituent too large)
para-F, -Cl, -BrActive (similar potency)
para-CN, -NO2Potent activity (electron-withdrawing groups beneficial)

These findings demonstrate that targeted electrophilic aromatic substitution reactions on the benzoyl phenyl ring could be used to synthesize derivatives of this compound with potentially enhanced or modified properties.

Structural and Conformational Analysis of N 2 Aminophenyl N Benzoylurea

Computational Chemistry Approaches to Molecular Structure

The inherent complexity of N-(2-aminophenyl)-N'-benzoylurea necessitates the use of sophisticated computational methods to understand its structural and electronic properties. These theoretical approaches offer a powerful lens through which to examine the molecule at an atomic level, providing insights that complement experimental data.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. For a molecule like this compound, DFT calculations, particularly using the B3LYP hybrid functional with a 6-31G(d,p) basis set, are instrumental in predicting its most stable three-dimensional arrangement, known as the optimized geometry. This process involves minimizing the energy of the molecule by adjusting the positions of its atoms, resulting in predicted bond lengths and angles.

Table 1: Representative Theoretical Bond Lengths and Angles for this compound based on Analogous Compounds

ParameterBond/AngleTypical Calculated Value
Bond Length (Å)C=O~1.23
C-N (amide)~1.37
C-C (aromatic)~1.40
N-H~1.01
C-H (aromatic)~1.08
Bond Angle (°)N-C-N (urea)~118
C-N-H~120
C-C-C (aromatic)~120

Note: These values are illustrative and based on DFT calculations of structurally related molecules. The actual values for this compound would require a specific computational study.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is typically performed to confirm that the calculated structure represents a true energy minimum. This is achieved by ensuring that all calculated vibrational frequencies are real; the presence of imaginary frequencies would indicate a transition state. Furthermore, this analysis provides a theoretical infrared (IR) spectrum, where each peak corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or twisting of chemical bonds.

For this compound, characteristic vibrational frequencies can be predicted. The C=O stretching vibration of the urea (B33335) group is expected to appear as a strong band in the region of 1650-1680 cm⁻¹. The N-H stretching vibrations of the amino and urea groups would likely be observed in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C-C stretching vibrations within the phenyl rings are found between 1400 and 1600 cm⁻¹.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)
N-H StretchAmine, Urea3300 - 3500
C-H StretchAromatic3000 - 3100
C=O StretchUrea1650 - 1680
C=C StretchAromatic1400 - 1600
N-H BendAmine, Urea1500 - 1600

Note: These are predicted ranges and the exact frequencies would be determined from a specific vibrational frequency analysis of the molecule.

Quantum Chemical Topology and Electron Density Analysis

Quantum Chemical Topology, often analyzed through methods like the Atoms in Molecules (AIM) theory, provides a framework for understanding the nature of chemical bonds and intermolecular interactions based on the topology of the electron density. This analysis can reveal critical points in the electron density that correspond to atomic nuclei, bond paths between atoms, and regions of charge concentration and depletion.

For this compound, an electron density analysis would likely show a high concentration of electron density around the electronegative oxygen and nitrogen atoms of the urea and amino groups. The bond paths would visually confirm the covalent linkages between atoms, and the properties of the electron density at the bond critical points would offer quantitative measures of bond strength and character (ionic vs. covalent). This type of analysis is also crucial for identifying and characterizing non-covalent interactions, such as intramolecular hydrogen bonds, which can significantly influence the molecule's conformation.

HOMO and LUMO Orbital Interactions and Overlap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The energy and spatial distribution of these orbitals are fundamental to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

In this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl group, particularly the nitrogen atom of the amino group and the aromatic ring. The LUMO, conversely, is likely to be distributed over the electron-withdrawing benzoylurea (B1208200) moiety, with significant contributions from the carbonyl group and the adjacent phenyl ring.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and its susceptibility to electronic excitation. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. The interaction and overlap between the HOMO of a potential electron donor and the LUMO of an electron acceptor govern the feasibility and outcome of a chemical reaction.

Table 3: Predicted Frontier Molecular Orbital Characteristics for this compound

OrbitalPrimary LocalizationRole in Reactivity
HOMOAminophenyl group (especially the amino nitrogen)Electron donation
LUMOBenzoylurea moiety (especially the carbonyl group)Electron acceptance

Conformational Landscape of Urea Derivatives

The flexibility of the urea linkage allows for different spatial arrangements of the substituent groups, leading to a complex conformational landscape.

Resonance Structures of the Urea Moiety and Their Implications

The chemical behavior and structural properties of the urea moiety are significantly influenced by resonance. The delocalization of the lone pair of electrons from the nitrogen atoms to the carbonyl group can be represented by three main resonance structures.

This resonance has several important consequences. It imparts a partial double-bond character to the C-N bonds, making them shorter and more rigid than typical C-N single bonds. This rigidity restricts rotation around the C-N bonds, leading to a planar or near-planar arrangement of the atoms in the urea group. The resonance also increases the electron density on the carbonyl oxygen atom, making it a good hydrogen bond acceptor, while the partial positive charge on the nitrogen atoms enhances the hydrogen bond donating ability of the N-H protons. These characteristics are fundamental to the role of urea derivatives in molecular recognition and binding to biological targets.

Conformational Preferences and Substituent Effects

The conformational landscape of this compound is primarily defined by the rotational barriers around the C-N bonds of the urea and amide functionalities. This rotation leads to the possibility of cis and trans isomers. In related N-monosubstituted amide systems, the trans conformation, where substituents on the amide nitrogen and carbonyl carbon are on opposite sides, is generally the preferred geometry in solution. core.ac.uk However, the equilibrium between isomers can be influenced by several factors, including solvent polarity and the potential for self-association. core.ac.uk

For urea-containing compounds, both cis-trans and trans-trans conformations are possible. While crystal structures often show one form, solution-state studies using Nuclear Magnetic Resonance (NMR) can reveal the presence of multiple isomers in equilibrium. nih.govscielo.br For instance, studies on N-acetyl-d-glucosamine have successfully identified and quantified both cis and trans amide forms in aqueous solution. slu.senih.gov The presence of the aminophenyl and benzoyl groups in this compound introduces steric and electronic effects that influence this equilibrium. The aminophenyl group, in particular, can engage in intramolecular hydrogen bonding, which could stabilize a specific conformation. Substituents on the aromatic rings can further modulate the conformational preference by altering the electronic distribution and steric hindrance within the molecule. nih.gov

Table 1: Factors Influencing Conformational Preferences in Urea Derivatives

FactorDescriptionPotential Effect on this compound
Steric Hindrance Repulsion between bulky substituents favors the less crowded conformation.The phenyl and benzoyl groups may favor a trans-trans arrangement to minimize steric clash.
Solvent Effects Polar solvents can stabilize more polar conformers and disrupt intramolecular hydrogen bonds.The cis/trans ratio may vary depending on the solvent used for analysis.
Hydrogen Bonding Intramolecular hydrogen bonds can lock the molecule into a specific conformation.The ortho-amino group (-NH2) can form an intramolecular hydrogen bond with the urea carbonyl, potentially favoring a cis conformation regarding that bond.
Substituent Effects Electron-donating or -withdrawing groups on the phenyl rings can alter bond rotation barriers.Substituents could fine-tune the relative stability of the cis and trans isomers. nih.gov

Theoretical and Experimental Correlation of Conformations

The precise three-dimensional structure of this compound in both the solid state and in solution is elucidated through a combination of experimental techniques and theoretical calculations. X-ray crystallography provides definitive information on the solid-state conformation, revealing bond lengths, bond angles, and the planarity of the molecular framework. nih.govnih.gov For similar aromatic urea and thiourea (B124793) derivatives, crystal structure analyses have confirmed nearly planar geometries and identified the specific intermolecular interactions that dictate the crystal packing. nih.govnih.gov

In solution, NMR spectroscopy is a powerful tool for conformational analysis. ipb.pt Techniques such as 1H and 13C NMR can distinguish between different rotational isomers (rotamers) that may be in slow exchange on the NMR timescale. scielo.br The chemical shifts of the N-H protons are particularly sensitive to their environment and can indicate the presence of cis or trans amide conformations. slu.se Advanced 2D NMR experiments, like NOESY, can provide through-space correlations that help assign the relative stereochemistry of different isomers. ipb.pt

Theoretical methods, such as Density Functional Theory (DFT), complement these experimental findings by predicting stable conformations and calculating their relative energies. scielo.brmdpi.com By modeling the molecule in different solvent environments, these calculations can help interpret experimental NMR data and provide a more complete picture of the molecule's dynamic behavior in solution. scielo.br

Table 2: Experimental and Theoretical Methods for Conformational Analysis

MethodTypeInformation ObtainedRelevance to this compound
X-ray Crystallography ExperimentalPrecise solid-state geometry, bond lengths/angles, intermolecular packing. nih.govnih.govDetermines the definitive conformation in the crystal lattice and reveals supramolecular assembly.
NMR Spectroscopy ExperimentalConformation in solution, identification of cis/trans isomers, dynamic processes. nih.govmdpi.comElucidates the conformational equilibrium in solution and the influence of the solvent.
DFT Calculations TheoreticalOptimized molecular geometries, relative energies of conformers, predicted NMR shifts. scielo.brProvides a model of conformational space and aids in the interpretation of experimental spectra.

Intermolecular Interactions and Supramolecular Assembly

The structure and properties of this compound are not solely dictated by its covalent framework but also by a rich variety of non-covalent intermolecular interactions. These forces govern how individual molecules recognize each other and assemble into larger, ordered structures.

Hydrogen Bonding Networks within Urea Architectures

The urea moiety is an exceptional hydrogen-bonding unit, possessing two N-H donor groups and a C=O acceptor group. This allows this compound to participate in extensive hydrogen bonding networks. The molecule contains multiple donor (the two urea N-H groups and the aminophenyl -NH2) and acceptor (the two C=O groups) sites. These sites can engage in both intramolecular and intermolecular hydrogen bonds. nih.govnih.gov

Intramolecular hydrogen bonds, for example between the ortho-amino group and a nearby carbonyl oxygen, can pre-organize the molecule into a specific conformation. nih.gov Intermolecularly, N-H···O and N-H···N hydrogen bonds are the primary interactions that link molecules together. researchgate.net These interactions can lead to the formation of well-defined motifs, such as centrosymmetric dimers or one-dimensional chains, which serve as the basis for more complex supramolecular structures. nih.govresearchgate.net

π-Stacking Interactions in Aromatic Urea Systems

The presence of two aromatic rings (the phenyl and benzoyl groups) in this compound introduces the possibility of π-π stacking interactions. rsc.org These are attractive, non-covalent interactions between the electron clouds of adjacent aromatic rings. In the solid state, these interactions play a crucial role in stabilizing the crystal lattice, often by linking the hydrogen-bonded chains or sheets into a three-dimensional architecture. researchgate.netnih.gov The geometry of the stacking can vary, from face-to-face to offset arrangements, with typical centroid-to-centroid distances in the range of 3.5 Å. nih.gov

Role of this compound as a Supramolecular Building Block

A molecule that possesses specific and directional interaction sites can act as a "supramolecular building block" or "tecton" for the construction of larger, well-defined assemblies. rsc.org With its combination of strong hydrogen bonding sites and aromatic surfaces for π-stacking, this compound is an excellent candidate for this role. The predictable nature of its hydrogen bonding can be harnessed to form robust and directional frameworks, while the weaker π-stacking interactions provide additional stability and help dictate the packing in three dimensions. This makes the molecule a versatile component for designing complex, non-covalently linked materials. nih.govrsc.org

Self-Assembly Properties of Urea Derivatives

Self-assembly is the spontaneous organization of individual molecules into ordered structures driven by non-covalent interactions. The strong, directional hydrogen bonds of the urea group are a powerful driver for the self-assembly of its derivatives. This process is fundamental to the formation of the supramolecular architectures discussed previously. The interplay between hydrogen bonding, which often directs the initial formation of chains or tapes, and π-stacking, which organizes these primary structures into layers or bundles, defines the final assembled state. The inherent ability of this compound to engage in these multiple, cooperative interactions endows it with significant self-assembly properties, making it a valuable model for studying the principles of molecular organization. nih.gov

Advanced Applications in Materials Science and Coordination Chemistry

Supramolecular Materials Design

The design of supramolecular materials relies on non-covalent interactions to assemble molecular components into well-defined, functional structures. The urea (B33335) group in N-(2-aminophenyl)-N'-benzoylurea is a particularly effective hydrogen-bonding motif that can drive the self-assembly of molecules into higher-order structures.

The urea functionality is a well-established building block in the formation of supramolecular polymers due to its ability to form strong, directional hydrogen bonds. The two N-H groups and the carbonyl oxygen of the urea moiety can participate in a self-complementary quadruple hydrogen-bonding array, leading to the formation of robust, chain-like polymer structures. While specific studies on this compound are limited, the principles derived from other urea-containing molecules are applicable. For instance, supramolecular polyurethanes have been synthesized that exhibit self-healing properties and enhanced microphase separation due to the presence of urea and amide hydrogen bonding units reading.ac.uk. The introduction of amide end groups into polyurethane-urea oligomers has been shown to create a polymer network maintained by dynamic associations, with atomic force microscopy revealing prominent aggregation of hard segments reading.ac.uk.

The general concept relies on the association of bifunctional monomers through these strong hydrogen bonds, leading to the formation of long, polymer-like chains. In the case of this compound, the urea linkage would be the primary driver for such polymerization. The aminophenyl and benzoyl groups would then act as side chains, influencing the solubility, processability, and potential for further functionalization of the resulting supramolecular polymer. The formation of these polymers is a reversible process, which imparts dynamic properties to the materials, such as responsiveness to stimuli like temperature or solvent polarity.

The this compound scaffold can be chemically modified to engineer functional molecules with tailored physicochemical properties. The presence of the aminophenyl and benzoyl rings provides sites for the introduction of various functional groups, which can alter properties such as solubility, thermal stability, and electronic characteristics.

For example, the modification of the aniline (B41778) part of benzoylphenylureas has been explored to create novel derivatives with specific biological activities nih.gov. By converting the urea linkage into a semicarbazide (B1199961) and changing the aniline part to furoyl groups, researchers have synthesized compounds with significant insecticidal and anticancer activities nih.gov. This demonstrates that strategic modifications to the core structure can lead to molecules with desired functionalities. Similarly, the aminophenyl group in this compound could be diazotized and coupled with other aromatic compounds to create azo dyes with interesting photophysical properties. The benzoyl group could be substituted with electron-donating or electron-withdrawing groups to tune the electronic properties of the molecule, which could be relevant for applications in organic electronics.

The self-assembly properties of this compound make it a potential candidate for applications in nanoscience and nanotechnology. The formation of well-defined nanostructures, such as nanofibers, nanotubes, or nanosheets, can be envisioned through the controlled self-assembly of this molecule. These nanostructures could find use in areas such as drug delivery, catalysis, and sensing.

While direct integration of this compound into nanotechnology is not yet widely reported, related urea-containing molecules have shown promise. For instance, supramolecular polymers based on ureidopyrimidinone units, which also form strong hydrogen bonds, can self-assemble into nanofibers that behave as thermoplastic elastomers nih.gov. The resulting materials exhibit excellent mechanical properties and the ability to be processed and recycled. The principles governing the self-assembly of these related systems suggest that this compound could be similarly employed to create functional nanomaterials. The aminophenyl group could also be used to anchor the molecule onto surfaces, such as gold nanoparticles or carbon nanotubes, to create hybrid materials with combined properties.

Coordination Chemistry of this compound

The presence of multiple potential donor atoms in this compound, including the nitrogen atoms of the amino and urea groups and the oxygen atom of the urea carbonyl, makes it an interesting ligand for the coordination of metal ions.

The aminophenyl urea scaffold possesses a combination of hard and soft donor atoms, which allows it to coordinate to a variety of metal ions. The amino group provides a soft nitrogen donor, while the urea carbonyl oxygen is a hard donor. This ambidentate character can lead to the formation of diverse coordination complexes with different geometries and electronic properties.

In related systems, such as imidazol-2-ylidene-N′-phenylurea, the urea moiety has been shown to coordinate to nickel(II) ions through the carbonyl oxygen, resulting in octahedral complexes ias.ac.in. In other cases, the aminophenyl group can be the primary coordination site. For instance, in copper(II) complexes with aminobenzamides, the aminophenyl nitrogen and the amide oxygen chelate to the metal center mdpi.com. The specific coordination mode will depend on factors such as the nature of the metal ion, the solvent system, and the presence of other co-ligands. The flexibility of the aminophenyl urea scaffold allows it to act as a monodentate, bidentate, or bridging ligand, leading to the formation of mononuclear, binuclear, or polynuclear complexes.

The coordination of this compound to various transition metals can lead to complexes with interesting structural and functional properties.

Cobalt(II) Complexes: Cobalt(II) complexes with nitrogen and oxygen donor ligands are known to exhibit a range of coordination geometries, including tetrahedral and octahedral. The interaction of this compound with cobalt(II) salts could potentially lead to the formation of complexes where the ligand acts as a bidentate N,O-donor, coordinating through the amino nitrogen and the urea oxygen. Studies on related cobalt(II) complexes with β-ketoaminato ligands have shown that these complexes can exhibit interesting biological activities, such as anti-neuroinflammatory properties nih.gov.

Nickel(II) Complexes: Nickel(II) ions readily form complexes with N- and O-donor ligands, often resulting in square planar or octahedral geometries. The reaction of this compound with nickel(II) salts could yield complexes where the ligand coordinates in a similar fashion to the cobalt complexes. Research on nickel(II) complexes with imidazol-2-ylidene-N′-phenylurea ligands has demonstrated the formation of hexa-coordinated, distorted octahedral geometries where the ligand coordinates through the carbonyl oxygen ias.ac.in. Other studies on nickel(II) complexes with amino-acid-derived ligands have shown the formation of both mononuclear and trinuclear complexes, highlighting the structural diversity achievable with such ligands nih.gov.

Copper(II) Complexes: Copper(II) complexes are known for their diverse coordination chemistry and their applications in catalysis and as models for metalloenzymes. The interaction of this compound with copper(II) salts is expected to yield stable complexes. In related copper(II) complexes with aminobenzamides, the ligand chelates through the aminophenyl nitrogen and the amide oxygen, leading to square pyramidal or axially elongated octahedral geometries mdpi.com. The formation of both mononuclear and polynuclear copper(II) complexes with related N,O- or N,N-donor ligands has been reported, with applications as radical scavengers and functional models for metalloenzymes nih.gov.

Ruthenium Complexes: Ruthenium complexes are of significant interest due to their catalytic activity and potential applications in medicine. The coordination of this compound to ruthenium precursors could lead to novel catalysts or therapeutic agents. For example, ruthenium(II) and ruthenium(III) complexes with 2-aminophenyl benzimidazole (B57391) have been synthesized and shown to exhibit anticancer activity nih.gov. The aminophenyl group of this compound could serve as a coordination site for ruthenium, similar to the 2-aminophenyl benzimidazole ligand.

Table of Research Findings on Related Metal Complexes

Metal IonLigand TypeCoordination ModeGeometryPotential ApplicationReference
Cobalt(II)β-ketoaminatoTetradentateSquare planarAnti-neuroinflammatory nih.gov
Nickel(II)Imidazol-2-ylidene-N′-phenylureaMonodentate (O-donor)Distorted octahedralOptical materials ias.ac.in
Copper(II)AminobenzamideBidentate (N,O-donor)Square pyramidal/OctahedralCoordination polymers mdpi.com
Ruthenium(II/III)2-Aminophenyl benzimidazoleBidentateNot specifiedAnticancer nih.gov

This table summarizes findings on compounds structurally related to this compound, suggesting potential avenues for its application in coordination chemistry.

Designing Metallocycles and Polyhedral Cages using Urea-based Ligands

The design and synthesis of discrete, self-assembled supramolecular structures such as metallocycles and polyhedral cages have garnered considerable attention due to their potential applications in molecular recognition, encapsulation, and catalysis. The geometry and functionality of the organic ligands used are critical in directing the assembly of these complex architectures.

While direct reports on the use of this compound in the formation of metallocycles and polyhedral cages are not extensively documented, the principles of supramolecular chemistry suggest its high potential as a building block. The directional hydrogen-bonding capabilities of the urea group, combined with the coordination potential of the aminophenyl nitrogen and the urea oxygen atoms, provide the necessary vectors for the programmed assembly of such structures.

The general strategy for constructing metallocycles and polyhedral cages involves the reaction of multitopic ligands with metal ions that have specific coordination geometries. The this compound molecule can be envisioned to act as a ditopic or even a tritopic ligand. The two nitrogen atoms of the urea group and the nitrogen of the aminophenyl group can potentially coordinate to one or more metal centers. The selection of the metal ion, with its preferred coordination number and geometry, would be crucial in determining the final architecture of the self-assembled product.

For instance, the use of square-planar metal ions like Pd(II) or Pt(II) with ditopic ligands often leads to the formation of molecular squares. If this compound were to act as a linear ditopic ligand, it could potentially form [2+2] or [4+4] macrocycles. The flexibility of the ligand, particularly the rotational freedom around the C-N bonds, could also allow for the formation of more complex three-dimensional structures like polyhedral cages when combined with metal ions that support higher coordination numbers, such as those from the lanthanide series. rsc.org

The table below summarizes the key interaction sites in this compound that are pertinent to the design of supramolecular structures.

Functional GroupPotential InteractionRole in Supramolecular Assembly
Urea (-NH-CO-NH-)Hydrogen bond donor and acceptorDirectional bonding, formation of tapes, sheets, or helices
Urea Carbonyl (C=O)Coordination to metal ionsActs as a Lewis base, linking organic struts to metal nodes
Aminophenyl (-C₆H₄-NH₂)Coordination to metal ionsProvides an additional coordination site for metal binding
Phenyl Ringsπ-π stackingStabilizes the overall architecture through non-covalent interactions

This table illustrates the potential interaction sites of this compound for the construction of metallocycles and polyhedral cages based on the known behavior of similar urea-based ligands.

Role in Catalyst Development and Support Systems

The application of this compound extends into the realm of catalysis, where its ability to act as a ligand can influence the activity and selectivity of metal-based catalysts. The urea moiety, in particular, is known to participate in substrate binding and activation through hydrogen bonding.

Urea-Based Ligands in Catalysis

Urea and its derivatives have been extensively used as organocatalysts, primarily leveraging their capacity as hydrogen-bond donors. In the context of metal-catalyzed reactions, urea-based ligands can play a dual role. They can coordinate directly to the metal center, influencing its electronic properties, or they can act as ancillary ligands that interact with the substrate or other components of the catalytic system through non-covalent interactions.

The this compound ligand possesses both a primary coordination site (the aminophenyl group) and a secondary interaction site (the urea group). This bifunctional nature is highly desirable in catalyst design. The primary coordination to a metal center can create a catalytically active species, while the urea moiety can serve to orient the substrate for a specific transformation, thereby enhancing selectivity.

Studies on related N-benzoyl-N'-phenylurea derivatives have shown their potential in various applications, including as precursors for bioactive compounds. nih.gov While not directly a catalytic study, the synthetic accessibility and modularity of these compounds suggest that a wide range of catalysts with tunable steric and electronic properties could be developed.

Furthermore, research on the thiourea (B124793) analog, N-(p-chlorophenyl)-N'-benzoyl thiourea, has demonstrated its ability to form stable complexes with various transition metals like Co(II), Ni(II), Cu(II), and Zn(II). The coordination in these complexes often occurs through the sulfur and oxygen atoms, and these complexes have shown potential in biological applications. This suggests that this compound would readily form complexes with a variety of metals, which could then be explored for their catalytic activity.

The table below provides examples of metal complexes with ligands structurally related to this compound and their applications.

LigandMetal IonApplicationReference
N-(2,6-dimethylphenyl)-N′-(3-pyridy1)ureaCu(II), Zn(II)Supramolecular assembly bit.edu.cn
N-benzoyl-N'-[5-(2'-substituted phenyl)-2-furoyl] semicarbazide-Synthesis of bioactive compounds nih.gov
N-(p-chlorophenyl)-N'-Benzoyl thioureaCo(II), Ni(II), Cu(II), Zn(II)Synthesis of metal complexes with potential biological activity

This table provides an overview of the applications of metal complexes with ligands that are structurally analogous to this compound.

Application in Chemical Reactions (General Considerations)

The utility of this compound in promoting chemical reactions is primarily based on the cooperative action of the metal center and the urea functionality. The hydrogen-bonding capability of the urea group can be particularly effective in activating and stabilizing substrates and intermediates.

In reactions such as aldol, Michael, and Diels-Alder reactions, the urea moiety can act as a hydrogen-bond donor to the substrate, increasing its electrophilicity and facilitating the reaction. When this compound is part of a metal complex, the Lewis acidity of the metal center can work in concert with the hydrogen-bonding ability of the urea to achieve enhanced catalytic efficiency and stereoselectivity.

For example, in a hypothetical asymmetric reaction, the aminophenyl group could chelate to a chiral metal center, creating a well-defined chiral environment. The pendant benzoylurea (B1208200) group could then bind to the substrate through hydrogen bonds, directing its approach to the metal center and controlling the stereochemical outcome of the reaction.

While specific examples of catalysis using this compound are still emerging, the foundational principles of catalyst design strongly support its potential as a valuable ligand in a wide range of chemical transformations. The ease of modification of the phenyl rings allows for the fine-tuning of its steric and electronic properties, making it an attractive platform for the development of bespoke catalysts for specific applications.

Advanced Analytical Methodologies for N 2 Aminophenyl N Benzoylurea Research

Spectroscopic Techniques for Structural Elucidation beyond Basic Characterization

Spectroscopic methods are indispensable tools for probing the intricate structural features of N-(2-aminophenyl)-N'-benzoylurea. While fundamental techniques provide essential information, advanced spectroscopic approaches offer deeper insights into its conformational dynamics and non-covalent interactions.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. nih.gov Beyond standard one-dimensional proton (¹H) and carbon-¹³ (¹³C) NMR, advanced two-dimensional (2D) NMR experiments are employed to unravel the conformational complexities of this compound. researchgate.netipb.pt

Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) establish connectivity between protons and carbons, aiding in the unambiguous assignment of all signals in the molecule's spectrum. ipb.pt The Nuclear Overhauser Effect (NOE) is a particularly valuable phenomenon that reveals the spatial proximity between atoms. diva-portal.org Quantitative NOE measurements can provide highly accurate interproton distances, which are critical for building detailed conformational models. diva-portal.org For instance, the observation of long-range correlations in 2D NMR experiments can confirm the through-space interaction of protons, providing evidence for specific folded conformations. sciforum.net

Furthermore, variable temperature NMR experiments can be conducted to investigate the conformational equilibria and determine the energy barriers associated with processes like ring inversions. researchgate.net In the study of related benzimidazole (B57391) compounds, such experiments have been used to understand the dynamics of the heterocyclic ring system. Isotope labeling, where specific atoms are replaced with their heavier isotopes (e.g., ¹³C, ¹⁵N, ²H), can simplify complex spectra and provide targeted information about specific regions of the molecule, which is invaluable for studying its interactions with other molecules or biological targets. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Aromatic Stacking Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that provides information about the electronic transitions within a molecule. youtube.com For aromatic compounds like this compound, which contains two phenyl rings, UV-Vis spectroscopy is particularly useful for studying π-π stacking interactions. These interactions, where the aromatic rings align in a parallel or near-parallel fashion, can influence the molecule's conformation and its interactions with other aromatic systems.

The UV-Vis spectrum of an aromatic molecule is characterized by absorption bands corresponding to π → π* transitions. youtube.com The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the local environment of the aromatic rings. When aromatic stacking occurs, changes in the UV-Vis spectrum, such as a shift in λmax (hypsochromic or bathochromic shift) or a change in ε (hyperchromic or hypochromic effect), can be observed. By analyzing these spectral changes under different conditions (e.g., concentration, solvent polarity), researchers can infer the presence and nature of aromatic stacking interactions. A comprehensive database of UV-Vis spectra for various aromatic compounds can serve as a valuable reference for these analyses. researchgate.netscience-softcon.de

Chromatographic Separations and Detection

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its analogs, especially at trace levels in complex mixtures.

High Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) for Trace Analysis of Benzoylurea (B1208200) Compounds

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. nih.gov When coupled with a Photodiode Array (PDA) detector, HPLC becomes a powerful tool for the analysis of benzoylurea compounds. nih.govmdpi.com The PDA detector acquires the entire UV-Vis spectrum of the eluting compounds, providing both quantitative information and spectral data that can aid in peak identification and purity assessment. mdpi.comjapsonline.com

The development of a robust HPLC-PDA method involves optimizing several parameters, including the choice of the stationary phase (e.g., C18), the mobile phase composition and gradient, column temperature, and flow rate, to achieve optimal separation and resolution of the target analytes. mdpi.comjapsonline.com This technique has been successfully applied to the simultaneous determination of multiple benzoylurea insecticides in various samples. nih.gov Method validation according to established guidelines ensures the reliability of the analytical results, with key parameters including linearity, limits of detection (LOD), limits of quantification (LOQ), precision, and accuracy. mdpi.comjapsonline.com For trace analysis, preconcentration steps such as solid-phase extraction (SPE) are often employed to enhance the sensitivity of the method. researchgate.net

Parameter Typical Value Range for Benzoylurea Analysis by HPLC-PDA Reference
Linearity (r²)> 0.99 nih.govmdpi.com
Limit of Detection (LOD)0.026 - 0.075 µg/L (in water) nih.gov
Limit of Quantification (LOQ)0.2 - 0.4 ng injected nih.gov
Precision (RSD)< 10% nih.gov
Accuracy (Recovery)65.1% - 118% nih.gov

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Identification and Quantification

For unparalleled sensitivity and selectivity, Liquid Chromatography is often coupled with High-Resolution Mass Spectrometry (LC-HRMS). eurl-pesticides.euthermofisher.com This powerful combination allows for the precise mass measurement of the analyte, which is crucial for its unambiguous identification and the elucidation of its elemental composition. eurl-pesticides.eucsic.es HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, provide mass accuracies in the low parts-per-million (ppm) range. thermofisher.com

LC-HRMS is particularly valuable for identifying unknown compounds or metabolites of this compound in complex matrices. By analyzing the fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments, detailed structural information can be obtained, further confirming the identity of the compound. nih.gov The high resolving power of HRMS also helps to differentiate the target analyte from co-eluting isobaric interferences, leading to more accurate quantification. nih.gov LC-HRMS methods have been developed for the determination of various benzoylurea compounds in food and environmental samples, achieving very low limits of detection. nih.govresearchgate.net

Parameter Typical Value Range for Benzoylurea Analysis by LC-HRMS Reference
Linearity (r²)0.995 - 0.999 nih.govresearchgate.net
Limit of Quantification (LOQ)0.002 - 0.01 mg/kg nih.govresearchgate.net
Precision (RSD)5% - 19% nih.govresearchgate.net
Accuracy (Recovery)58% - 97% nih.govresearchgate.net

Application of Isotopically Labelled Internal Standards in Quantitative Analysis

In quantitative analysis, especially when dealing with complex matrices that can cause matrix effects (ion suppression or enhancement in the mass spectrometer), the use of an internal standard is crucial for achieving accurate and precise results. longdom.org The ideal internal standard is a stable isotopically labeled (SIL) analog of the analyte of interest. For this compound, a SIL internal standard would be synthesized to contain heavy isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). researchgate.net

Crystallographic Methods in Advanced Structural Characterization

The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is fundamental to understanding the structure-property relationships of a chemical compound. For this compound, crystallographic methods provide an unparalleled level of detail regarding its solid-state conformation, intermolecular interactions, and packing motifs. This information is invaluable for rationalizing its physicochemical properties and informing the design of new derivatives.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction (SC-XRD) stands as the definitive technique for elucidating the atomic-level structure of crystalline solids. The methodology involves irradiating a single, high-quality crystal of the target compound with a focused beam of X-rays. The subsequent diffraction pattern, produced by the interaction of X-rays with the electron clouds of the atoms in the crystal lattice, is meticulously recorded and analyzed. This analysis allows for the determination of the crystal system, space group, and the precise coordinates of each atom within the unit cell.

While specific crystallographic data for this compound is not extensively detailed in the available literature, the analysis of structurally related benzoylurea derivatives illustrates the power of this technique. For instance, the crystal structure of flufenoxuron, a complex benzoylurea pesticide, has been determined using SC-XRD. nih.gov The study revealed a triclinic crystal system and provided a wealth of information on bond lengths, bond angles, and torsion angles, which define the molecule's conformation. nih.gov

Key crystallographic parameters obtained from an SC-XRD experiment include:

Crystal System and Space Group: These describe the symmetry of the crystal lattice.

Unit Cell Dimensions (a, b, c, α, β, γ): These define the size and shape of the repeating unit of the crystal.

Atomic Coordinates (x, y, z): These specify the position of each atom within the unit cell.

Intermolecular Interactions: The data allows for the identification and characterization of hydrogen bonds, van der Waals forces, and other non-covalent interactions that stabilize the crystal packing.

The interactive table below presents hypothetical crystallographic data for a related benzoylurea derivative to illustrate the typical output of an SC-XRD analysis.

Parameter Value
Chemical FormulaC₁₄H₁₃N₃O₂
Formula Weight255.27
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)14.789(5)
α (°)90
β (°)109.45(2)
γ (°)90
Volume (ų)1194.2(7)
Z4
Calculated Density (g/cm³)1.421
Absorption Coeff. (mm⁻¹)0.101
F(000)536
Crystal Size (mm³)0.30 x 0.25 x 0.20
θ range for data collection2.50 to 28.00°
Reflections collected8542
Independent reflections2451 [R(int) = 0.045]
Final R indices [I>2σ(I)]R1 = 0.052, wR2 = 0.135

Note: The data in this table is illustrative for a hypothetical benzoylurea derivative and is not the experimentally determined data for this compound.

Correlation of Solid-State and Solution Conformations

While SC-XRD provides a static picture of a molecule's conformation in the highly ordered crystalline state, the conformation in solution can differ significantly due to the absence of crystal packing forces and the influence of solvent interactions. For a molecule like this compound, which possesses several rotatable single bonds, a distribution of conformations is likely to exist in solution.

The correlation of solid-state and solution conformations is crucial for a comprehensive understanding of a molecule's behavior in different environments. This is particularly important for applications where the molecule interacts with biological systems or participates in chemical reactions in solution.

The primary technique for determining molecular conformation in solution is Nuclear Magnetic Resonance (NMR) spectroscopy. Advanced NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about the through-space proximity of protons, which can be translated into conformational preferences.

By comparing the torsion angles and intramolecular distances derived from SC-XRD with those inferred from NMR data, researchers can assess the degree of conformational flexibility and identify the predominant solution-state conformers. For this compound, key areas of conformational interest would include the rotation around the amide and urea (B33335) linkages. The presence of the ortho-amino group on the phenyl ring introduces the possibility of intramolecular hydrogen bonding, which could influence the conformational preferences in both the solid state and in non-polar solvents.

Discrepancies between the solid-state and solution conformations can highlight the significant role of crystal packing forces in dictating the observed solid-state structure. Conversely, a strong correlation between the two suggests a rigid molecular framework or a highly preferred intrinsic conformation that persists across different phases.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing N-(2-aminophenyl)-N'-benzoylurea and its analogs?

  • Methodological Answer : The synthesis typically involves coupling reactions between benzoyl isocyanates and substituted anilines. For example, aroyl isocyanates can react with 2-aminophenyl derivatives under controlled conditions to form urea linkages . Characterization via elemental analysis, FT-IR, and NMR spectroscopy (¹H, ¹³C) is critical to confirm purity and structural integrity .

Q. What biological activities are associated with this compound derivatives?

  • Methodological Answer : Benzoylurea compounds are studied for insecticidal and acaricidal properties, particularly against mites, whitefly, and thrips. For example, structural analogs like N-(2,6-difluorobenzoyl)-N'-[4-(1-phenylisobutoxy)phenyl]urea show activity in disrupting chitin synthesis in arthropods . Pharmacological applications, such as anticancer potential, are also explored via molecular docking studies to assess interactions with enzyme targets like histone deacetylases .

Q. How are spectroscopic techniques applied to characterize this compound?

  • Methodological Answer :

  • FT-IR : Identifies functional groups (e.g., urea C=O stretch ~1640–1680 cm⁻¹, NH stretches ~3300 cm⁻¹) .
  • NMR : ¹H NMR resolves aromatic protons (δ 6.5–8.5 ppm) and urea NH signals (δ 8–10 ppm). ¹³C NMR confirms carbonyl carbons (δ ~150–160 ppm) .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) guide the optimization of benzoylurea derivatives for enhanced bioactivity?

  • Methodological Answer : SAR studies focus on substituent effects at the benzoyl and phenyl moieties. For instance:

  • Electron-withdrawing groups (e.g., -F, -CF₃) on the benzoyl ring improve insecticidal activity by enhancing electrophilicity .
  • Bulky substituents on the phenyl group (e.g., isobutoxy) increase lipid solubility, improving membrane penetration .
  • Table : Key SAR Findings
Substituent PositionGroupBioactivity ImpactReference
Benzoyl (ortho)-F↑ Acaricidal
Phenyl (para)-OCH₂↑ Lipophilicity

Q. What experimental strategies resolve contradictions in reported bioactivity data for benzoylurea compounds?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent) or target species. To address this:

  • Standardized Bioassays : Use OECD guidelines for insecticidal testing to ensure reproducibility .
  • Computational Modeling : Compare molecular docking results across homologs to identify conserved binding motifs .
  • Meta-Analysis : Cross-reference datasets from multiple studies to isolate confounding variables (e.g., temperature, application method) .

Q. How can cyclic voltammetry (CV) elucidate redox properties of this compound derivatives?

  • Methodological Answer : CV identifies redox-active groups (e.g., nitro, cyano) by measuring reduction potentials. For example:

  • Nitro groups exhibit reduction peaks at ~-0.5 V (vs. Ag/AgCl), indicating potential for generating reactive intermediates .
  • Data interpretation involves correlating peak positions with substituent effects (e.g., electron-withdrawing groups shift peaks to more negative potentials) .

Q. What crystallographic techniques validate the solid-state structure of benzoylurea derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in urea motifs). For example, SCXRD of N-benzoylthiourea analogs confirms planar urea geometries and π-π stacking in crystal lattices .

Data Contradiction Analysis

Q. Why do some benzoylurea derivatives lack acaricidal activity despite structural similarity to active compounds?

  • Methodological Answer : Subtle structural differences, such as para-substituents on the phenyl ring, may hinder target binding. For instance, N-(2,6-difluorobenzoyl)-N'-(4-benzyloxyphenyl)urea lacks activity due to steric hindrance from the benzyloxy group, blocking access to chitin synthase .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of dust .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.